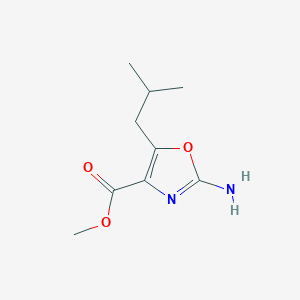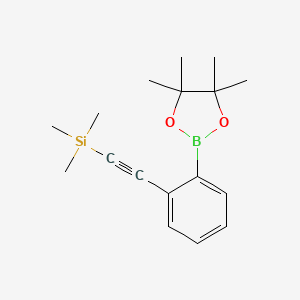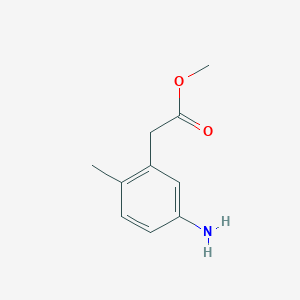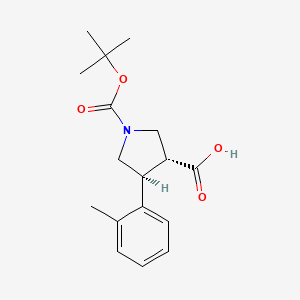![molecular formula C7H6N4O2 B1503016 Metil [1,2,4]triazolo[1,5-a]pirimidina-2-carboxilato CAS No. 1082977-64-7](/img/structure/B1503016.png)
Metil [1,2,4]triazolo[1,5-a]pirimidina-2-carboxilato
Descripción general
Descripción
Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes neuroprotectores y antineuroinflamatorios
Estudios recientes han destacado el potencial de los derivados del metil [1,2,4]triazolo[1,5-a]pirimidina-2-carboxilato como agentes neuroprotectores y antineuroinflamatorios. Estos compuestos han mostrado promesa en la reducción de la muerte neuronal, lo cual es crucial para el tratamiento de enfermedades neurodegenerativas, accidente cerebrovascular isquémico y lesión cerebral traumática . Los derivados han sido evaluados por su capacidad para inhibir la producción de óxido nítrico y factor de necrosis tumoral-α en células microgliales humanas, lo que indica propiedades antineuroinflamatorias significativas .
Actividad antiviral
El andamiaje triazol-pirimidina ha sido identificado como una estructura clave en el desarrollo de agentes antivirales. Derivados específicos de this compound han demostrado la capacidad de inhibir la heterodimerización de la subunidad PA–PB1 de la ARN polimerasa del virus de la influenza, mostrando una vía prometedora para el desarrollo de fármacos antivirales .
Propiedades anticancerígenas
Los compuestos basados en el andamiaje [1,2,4]triazolo[1,5-a]pirimidina han sido estudiados extensamente por sus propiedades anticancerígenas. Se ha encontrado que estas sustancias exhiben notables actividades biológicas, lo que podría hacerlas adecuadas para su inclusión en regímenes terapéuticos dirigidos a varios cánceres .
Aplicaciones cardiovasculares
La versatilidad del andamiaje [1,2,4]triazolo[1,5-a]pirimidina se extiende a las aplicaciones cardiovasculares. Los derivados se han explorado como vasodilatadores cardiovasculares, proporcionando una vía para el tratamiento de enfermedades como la hipertensión y la enfermedad de la arteria coronaria .
Efectos antiinflamatorios y analgésicos
La incorporación de la porción 1,2,4-triazolo[1,5-a]pirimidina en otras estructuras moleculares ha demostrado mejorar las propiedades antiinflamatorias y analgésicas. Esto ha abierto posibilidades para el desarrollo de nuevos medicamentos para el manejo del dolor y la inflamación .
Aplicaciones agrícolas
El andamiaje [1,2,4]triazolo[1,5-a]pirimidina no se limita a la química medicinal, sino que también encuentra aplicaciones en la agricultura. Se ha utilizado en el desarrollo de herbicidas y fungicidas, contribuyendo a la protección de los cultivos y asegurando la seguridad alimentaria .
Análisis Bioquímico
Biochemical Properties
Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate plays a crucial role in several biochemical reactions. It interacts with enzymes such as JAK1, JAK2, and PHD-1, acting as an inhibitor . These interactions are essential for its biological activities, including its anticancer and anti-inflammatory effects. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating various cellular processes. Additionally, Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been shown to interact with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, such as the ERK signaling pathway, leading to changes in gene expression and cellular metabolism . The compound induces apoptosis in cancer cells by inhibiting the phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT . This results in the downregulation of cell cycle-related and apoptosis-related proteins, ultimately leading to cell death. Furthermore, Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its binding interactions with various biomolecules. The compound acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 by binding to their active sites and preventing their activity . This inhibition leads to the modulation of cell signaling pathways and changes in gene expression. Additionally, Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been shown to induce apoptosis in cancer cells by inhibiting the ERK signaling pathway . This results in the downregulation of proteins involved in cell cycle regulation and apoptosis, ultimately leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate have been observed to change over time. The compound exhibits stability under various conditions, but its activity may decrease due to degradation over extended periods . Long-term studies have shown that Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in clinical settings.
Dosage Effects in Animal Models
The effects of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal cellular functions . These dosage-dependent effects are essential for determining the therapeutic window and safe usage of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate in clinical applications.
Metabolic Pathways
Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity . The compound affects metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . These interactions are crucial for its biological activities, including its anticancer and anti-inflammatory effects. Understanding the metabolic pathways of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through specific transporters and distributed to different cellular compartments . Its localization and accumulation within cells are influenced by its interactions with binding proteins and other biomolecules . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate exhibits specific subcellular localization, which affects its activity and function . The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its subcellular localization is crucial for its biological activities, including its interactions with enzymes and proteins involved in cell signaling pathways . Understanding the subcellular localization of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-6(12)5-9-7-8-3-2-4-11(7)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZYWSHUYPGVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CC=NC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676742 | |
| Record name | Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082977-64-7 | |
| Record name | Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1502998.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1503001.png)


